4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-Dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a dichlorinated benzene ring, a methoxyphenyl group, and a sulfonamide functional group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 4-methoxyaniline.
Reaction Conditions: The sulfonyl chloride is reacted with 4-methoxyaniline in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dichloromethane or chloroform.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using large-scale batch reactors to mix the reactants under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems for more efficient and scalable production.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: While the sulfonamide group is relatively stable, the aromatic ring can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding sulfonic acid and amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, making this compound a potential candidate for enzyme inhibition studies.
Medicine
Antimicrobial Activity: Sulfonamides have a long history of use as antimicrobial agents, and this compound may exhibit similar properties.
Drug Development: It can be explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide involves:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to competitive inhibition.
Molecular Targets: The primary targets are enzymes involved in folic acid synthesis in bacteria, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the methoxyphenyl group, which may affect its biological activity.
N-(4-Methoxyphenyl)-2-methylbenzenesulfonamide: Lacks the dichloro substitution, potentially altering its reactivity and potency.
4,5-Dichloro-N-phenyl-2-methylbenzenesulfonamide: Similar structure but without the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both dichloro and methoxyphenyl groups in 4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4,5-dichloro-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-12(15)13(16)8-14(9)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVBWFUOBOTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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